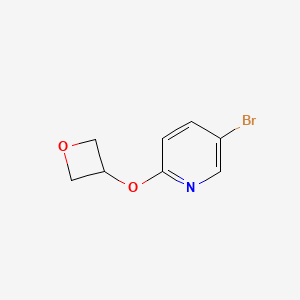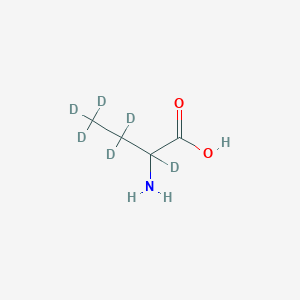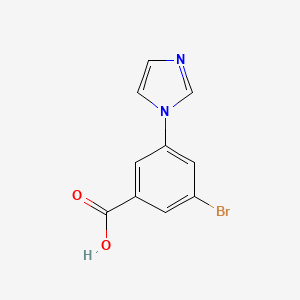![molecular formula C15H16ClN3O2 B1383129 3-[5-(1-ベンゾフラン-2-イル)-1,2,4-オキサジアゾール-3-イル]ピペリジン塩酸塩 CAS No. 1909316-93-3](/img/structure/B1383129.png)
3-[5-(1-ベンゾフラン-2-イル)-1,2,4-オキサジアゾール-3-イル]ピペリジン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a synthetic organic compound known for its versatility in various scientific fields
科学的研究の応用
3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride finds applications in multiple scientific domains:
Chemistry: It is utilized as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is explored for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research investigates its potential as a pharmaceutical agent, focusing on its efficacy and mechanism of action against specific diseases.
Industry: The compound can serve as a building block for the synthesis of agrochemicals, dyes, and other industrial products.
作用機序
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes . The interaction of the compound with its targets can lead to a series of biochemical reactions, resulting in the observed therapeutic effects .
Biochemical Pathways
Benzofuran derivatives have been found to influence a variety of biochemical pathways, contributing to their wide range of biological activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects .
Action Environment
The reaction of benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol has been used for the synthesis of similar compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride typically involves a multi-step process. The following steps provide a generalized synthetic route:
Formation of Benzofuran Intermediate: The synthesis begins with the preparation of the benzofuran moiety. This can be achieved through the cyclization of salicylic acid derivatives with appropriate reagents under controlled conditions.
Oxadiazole Formation: The benzofuran intermediate is then subjected to reactions with reagents like hydrazine derivatives and carbonyl compounds to form the 1,2,4-oxadiazole ring.
Piperidine Ring Attachment: The oxadiazole compound is further reacted with piperidine under specific conditions to form the final structure of 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
For large-scale production, the aforementioned synthetic route can be optimized for industrial use by:
Utilizing cost-effective and readily available starting materials.
Scaling up reaction conditions to batch or continuous flow processes.
Employing efficient purification techniques, such as crystallization and chromatography, to achieve high yields and purity.
化学反応の分析
Types of Reactions
3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where different substituents are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution pattern.
Major Products Formed
The products formed from these reactions vary based on the reaction conditions and reagents used. They typically include derivatives with altered functional groups or additional substituents.
類似化合物との比較
Similar Compounds
3-[5-(1-Benzothiophen-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
3-[5-(1-Benzimidazol-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
3-[5-(1-Benzofuran-3-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Uniqueness
Structural Variations: While similar compounds may share the oxadiazole-piperidine framework, the presence of different heterocyclic groups (e.g., benzothiophene, benzimidazole) introduces distinct chemical properties and biological activities.
Biological Activities: The unique combination of the benzofuran, oxadiazole, and piperidine moieties in 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride may confer specific biological activities not observed in its analogs.
Chemical Reactivity: Variations in chemical reactivity and stability can arise from different substituents, influencing the compound's suitability for various applications.
3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride stands out due to its unique structural features and wide range of potential applications in scientific research and industry. This detailed exploration provides a comprehensive understanding of the compound's synthesis, reactions, and applications, highlighting its significance in modern science.
特性
IUPAC Name |
5-(1-benzofuran-2-yl)-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2.ClH/c1-2-6-12-10(4-1)8-13(19-12)15-17-14(18-20-15)11-5-3-7-16-9-11;/h1-2,4,6,8,11,16H,3,5,7,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPXGHVZNQTVLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NOC(=N2)C3=CC4=CC=CC=C4O3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B1383067.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1383069.png)
